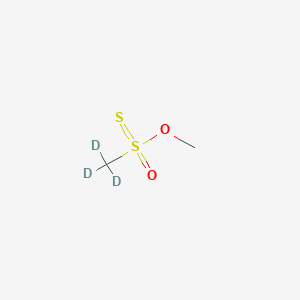
3-Keto Petromyzonol 24-Hemisuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Keto Petromyzonol 24-Hemisuccinate: is a succinic acid derivative of 3-keto petromyzonol. It is a compound with the molecular formula C28H44O7 and a molecular weight of 492.64 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto Petromyzonol 24-Hemisuccinate typically involves the esterification of 3-keto petromyzonol with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as chloroform, and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to optimize yield and minimize impurities .
化学反应分析
Types of Reactions: 3-Keto Petromyzonol 24-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: 3-Keto Petromyzonol 24-Hemisuccinate is used as a reference standard in analytical chemistry. It is also employed in the synthesis of other complex molecules due to its reactive functional groups .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .
Medicine: Its unique chemical properties make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of high-value chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
作用机制
The mechanism of action of 3-Keto Petromyzonol 24-Hemisuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
- Petromyzonol Sulfate (PZS)
- Petromyzonamine Disulfate (PADS)
- Petromyzosterol Disulfate (PSDS)
Comparison: 3-Keto Petromyzonol 24-Hemisuccinate is unique due to its succinic acid derivative structure, which imparts distinct chemical properties. Compared to similar compounds like Petromyzonol Sulfate, Petromyzonamine Disulfate, and Petromyzosterol Disulfate, this compound has different reactivity and stability profiles, making it suitable for specific applications in research and industry .
属性
分子式 |
C28H44O7 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
4-[(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H44O7/c1-16(5-4-12-35-25(34)9-8-24(32)33)19-6-7-20-26-21(15-23(31)28(19,20)3)27(2)11-10-18(29)13-17(27)14-22(26)30/h16-17,19-23,26,30-31H,4-15H2,1-3H3,(H,32,33)/t16-,17-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
InChI 键 |
HUZHTVOPEPKVLN-XETINUOOSA-N |
手性 SMILES |
C[C@H](CCCOC(=O)CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
规范 SMILES |
CC(CCCOC(=O)CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


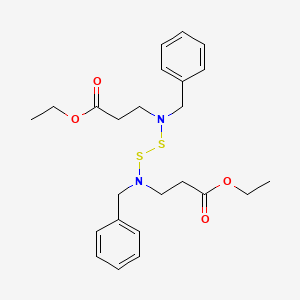
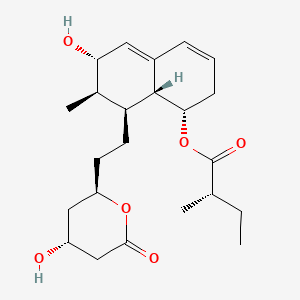
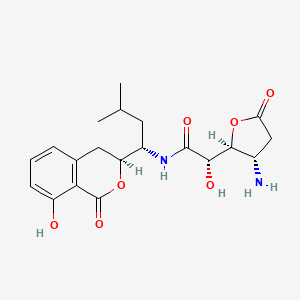
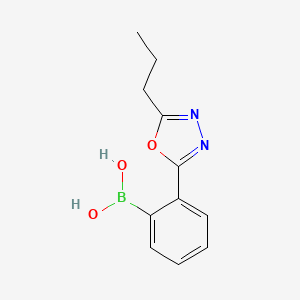
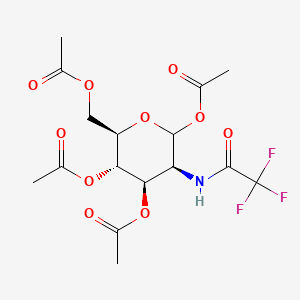
![(2-Methyl-1,1-dioxido-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B13405325.png)
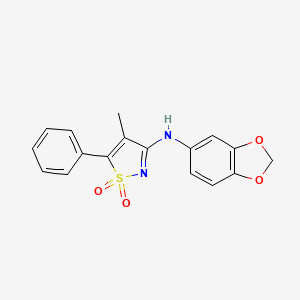
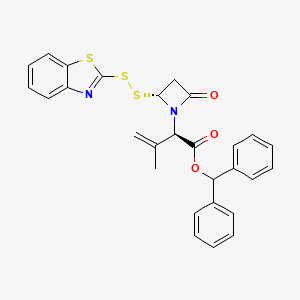
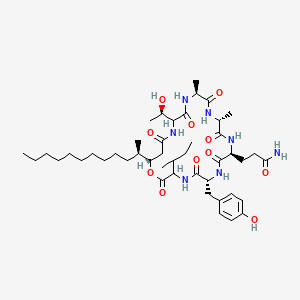

![(E)-4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B13405357.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B13405365.png)
